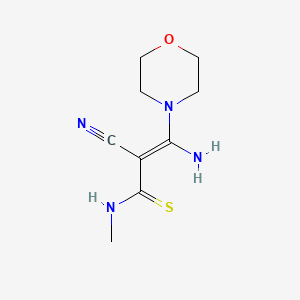

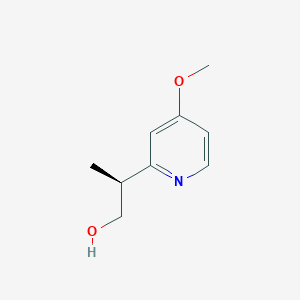

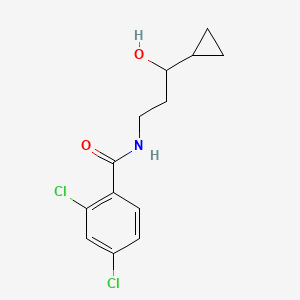

N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Paper discusses the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methylated derivative. Although the target compound is not directly synthesized in this study, the methods described could potentially be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" by modifying the starting materials and reaction conditions to incorporate the appropriate functional groups such as the dimethoxyphenyl and the methylpiperidinylsulfonyl moieties.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by spectroscopic methods, as mentioned in paper . X-ray crystallography could be used to confirm the structure, especially the stereochemistry of the molecule. The presence of multiple functional groups such as the sulfonyl group and the acetamide moiety would contribute to the molecule's three-dimensional structure and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in paper , where the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides was studied. The target compound could undergo similar oxidation reactions, possibly leading to a variety of products depending on the oxidant and reaction conditions. These reactions could be useful in further functionalizing the molecule or in probing its reactivity for medicinal chemistry applications.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, we can infer that its properties would be influenced by its molecular structure. The presence of the dimethoxyphenyl group could affect its lipophilicity, while the sulfonyl group could impact its solubility and acidity. The acetamide moiety is a common feature in drug molecules and could play a role in the compound's interaction with biological targets.

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound likely contains, is an important task of modern organic chemistry . Therefore, future research could focus on optimizing the synthesis process and exploring the potential applications of this compound in pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is the protein FAT1 . FAT1 is a key gene that promotes the migration and growth of cancer cells and is highly expressed on the cell membrane of colon cancer cells .

Mode of Action

N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: interacts with its target, FAT1, by significantly inhibiting its expression . This interaction results in the suppression of the downstream signaling pathways of FAT1, which are crucial for the migration and growth of cancer cells .

Biochemical Pathways

The compound affects the FAT1 signaling pathway, which is involved in the migration and growth of cancer cells . By inhibiting the expression of FAT1, N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide disrupts this pathway, leading to the suppression of cancer cell migration and growth .

Result of Action

The molecular and cellular effects of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide ’s action include the significant inhibition of FAT1 expression in tumor cells and the promotion of new tumor suppressor gene expression . In animal experiments, the compound significantly inhibited tumor growth .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide It is noted that the compound has a high safety profile, suggesting that it may be stable under various conditions .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6S/c1-15-8-11-24(12-9-15)31(27,28)19-5-4-10-23(21(19)26)14-20(25)22-16-6-7-17(29-2)18(13-16)30-3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVPRLIQOOAZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)

![1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2548162.png)

![Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate](/img/structure/B2548167.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)